1-(2,5-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorobenzenesulfonyl group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzenesulfonyl chloride and 3,4-dimethylphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under controlled temperature and pressure conditions.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. Reagents like sodium hydroxide or potassium carbonate can be employed to neutralize the reaction mixture.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,5-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dichlorobenzenesulfonyl)-4-phenylpiperazine
- 1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 1-(2,5-Dichlorobenzenesulfonyl)-4-(3-methylphenyl)piperazine
Uniqueness
1-(2,5-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the presence of both 2,5-dichlorobenzenesulfonyl and 3,4-dimethylphenyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C18H20Cl2N2O2S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-3-5-16(11-14(13)2)21-7-9-22(10-8-21)25(23,24)18-12-15(19)4-6-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
UPXXDWISOYEOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.